molecular formula C15H21N3O3 B11834966 Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11834966
M. Wt: 291.35 g/mol
InChI Key: DJISGLWKNLLWKE-UHFFFAOYSA-N
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Description

Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with isopropyl and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the following steps:

    Preparation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of Isopropyl and Isopropoxy Groups: The core structure is then modified by introducing isopropyl and isopropoxy groups through substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and isopropoxy groups contribute to its solubility and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

propan-2-yl 2,7-dimethyl-4-propan-2-yloxypyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-8(2)20-14-11-7-12(15(19)21-9(3)4)18(6)13(11)16-10(5)17-14/h7-9H,1-6H3

InChI Key

DJISGLWKNLLWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(N2C)C(=O)OC(C)C)C(=N1)OC(C)C

Origin of Product

United States

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